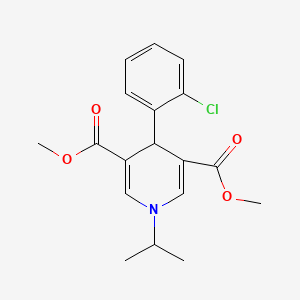
N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide, also known as CTZ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTZ belongs to the class of thiazole derivatives and is synthesized using specific methods.
作用機序
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is not fully understood. However, studies have suggested that N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide's anti-microbial properties are attributed to its ability to disrupt the cell membrane of bacterial and fungal cells.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have reported that N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide can induce cell cycle arrest, inhibit cell migration, and reduce cell viability in cancer cells. N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has been reported to have anti-oxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide's anti-tumor, anti-inflammatory, and anti-microbial properties make it a promising candidate for various scientific research areas. However, there are also some limitations to using N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide in lab experiments. N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide's mechanism of action is not fully understood, and its effectiveness may vary depending on the type of cancer or inflammation being studied. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide's toxicity and side effects have not been extensively studied, making it difficult to determine its safety for human use.
将来の方向性
There are several future directions for N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide research. One potential area of research is to investigate the effectiveness of N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide in combination with other anti-cancer or anti-inflammatory drugs. Another area of research is to study N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide's toxicity and side effects to determine its safety for human use. Additionally, further research is needed to understand N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide's mechanism of action and to identify its molecular targets. Overall, N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has shown significant potential for various scientific research applications, and further research is needed to fully understand its therapeutic potential.
合成法
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide involves the reaction of 2-chloro-4,6-dimethylphenylamine with 2-methyl-4-thiocarbamoylthiazole in the presence of a suitable solvent. The reaction is carried out under specific conditions, including temperature, time, and pH, to obtain the desired product. The method of synthesis is crucial to ensure the purity and yield of N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide.
科学的研究の応用
N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has shown potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has been shown to possess anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis. N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has also been studied for its anti-microbial properties, with research showing its effectiveness against various bacterial and fungal strains.
特性
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-8-4-9(2)14(12(15)5-8)17-13(18)6-11-7-19-10(3)16-11/h4-5,7H,6H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYYCXKHQZYRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CC2=CSC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-benzimidazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5636155.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide](/img/structure/B5636162.png)

![9-(2,6-dimethoxybenzoyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5636173.png)

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-2-carboxamide](/img/structure/B5636189.png)

![2-[2-(2,4-dimethylphenoxy)ethyl]-1(2H)-phthalazinone](/img/structure/B5636201.png)
![2-bromo-6-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5636213.png)
![(1R*,3S*)-7-[(2-ethyl-1H-imidazol-1-yl)acetyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5636242.png)
![1-{[4'-(methylsulfonyl)biphenyl-4-yl]methyl}piperidine](/img/structure/B5636247.png)
![(4-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5636252.png)
